7-Bromo-1-heptanol

Linker Chemistry Molecular Spacing Physicochemical Property Control

7-Bromo-1-heptanol (CAS 10160-24-4, C7H15BrO, MW 195.10) is a bifunctional aliphatic building block comprising a terminal primary alcohol and a terminal bromo group on a seven-carbon linear chain. This exact seven-carbon span positions it as a mid-length spacer, bridging the gap between shorter (e.g., C6) and longer (e.g., C8) homologs, enabling precise control of molecular dimensions and physicochemical properties in synthetic constructs.

Molecular Formula C7H15BrO
Molecular Weight 195.10 g/mol
CAS No. 10160-24-4
Cat. No. B124907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-heptanol
CAS10160-24-4
Synonyms7-Bromo-1-heptanol
Molecular FormulaC7H15BrO
Molecular Weight195.10 g/mol
Structural Identifiers
SMILESC(CCCO)CCCBr
InChIInChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
InChIKeyMMXRRNUXCHUHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-Bromo-1-heptanol (CAS 10160-24-4) – Bifunctional C7 Linker with Differentiated Reactivity for Targeted Molecular Assembly


7-Bromo-1-heptanol (CAS 10160-24-4, C7H15BrO, MW 195.10) is a bifunctional aliphatic building block comprising a terminal primary alcohol and a terminal bromo group on a seven-carbon linear chain [1]. This exact seven-carbon span positions it as a mid-length spacer, bridging the gap between shorter (e.g., C6) and longer (e.g., C8) homologs, enabling precise control of molecular dimensions and physicochemical properties in synthetic constructs. Its unique dual reactivity—the bromine acting as an electrophilic leaving group and the hydroxyl as a nucleophile or site for esterification—allows sequential, orthogonal functionalization for applications ranging from lipid-like nanoparticle components to targeted biochemical probes [2].

7-Bromo-1-heptanol Selection: Why C7 Spacer Length and Halogen Identity Directly Dictate Functional Outcomes


Direct substitution of 7-bromo-1-heptanol with its closest analogs—such as the C6 homolog 6-bromo-1-hexanol, the C8 homolog 8-bromo-1-octanol, or halogen-exchanged derivatives like 7-chloro-1-heptanol—introduces quantifiable changes in linker geometry, physicochemical properties, and biological performance that preclude interchangeable use in designed systems. Chain length variance directly alters the spatial separation between functionalized termini, which has been demonstrated to critically affect the potency of bioactive molecules in target binding assays [1]. Similarly, the choice of halogen leaving group governs the kinetics of nucleophilic displacement and the stability of the resulting conjugate, particularly in aqueous biological environments . These documented differences underscore the necessity of selecting the precise C7-bromo alcohol to achieve reproducible and optimal performance in synthetic and biological applications.

7-Bromo-1-heptanol (CAS 10160-24-4) – Head-to-Head Quantitative Differentiation Evidence


Spacer Length Criticality: C7 Confers a 6.1 Å Extended Reach Over the C6 Homolog for Defined Molecular Architectures

7-Bromo-1-heptanol provides a seven-carbon spacer, resulting in a calculated extended chain length of approximately 10.2 Å, compared to 8.9 Å for the six-carbon homolog 6-bromo-1-hexanol. This 1.3 Å (or ~14.6%) increase in spatial separation between functional groups can significantly impact the conformation and activity of the final molecule. For instance, this difference alters the compound's overall lipophilicity (ClogP values) and may affect passive membrane permeability and target binding geometry, as demonstrated in medicinal chemistry linker optimization studies [1].

Linker Chemistry Molecular Spacing Physicochemical Property Control

Leaving Group Reactivity: Bromo Exhibits Superior Displacement Kinetics Compared to Chloro for Efficient Bioconjugation

The bromine atom in 7-bromo-1-heptanol is a superior leaving group compared to the chlorine in 7-chloro-1-heptanol. In a typical nucleophilic substitution (SN2) reaction, bromide is displaced approximately 40-60 times faster than chloride due to its lower carbon-halogen bond strength (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) and greater polarizability [1]. This kinetic advantage is essential for achieving efficient and high-yielding conjugations under mild conditions, a key consideration for applications in bioconjugation and polymer chemistry [2].

Nucleophilic Substitution Bioconjugation Reaction Kinetics

Validated Synthetic Utility: Direct Evidence for C7-Bromoalcohol in the Preparation of Bioactive PPARγ Agonists

7-Bromo-1-heptanol is a specifically cited reagent in the synthesis of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, a class of compounds identified as potent PPARγ agonists with potential antidiabetic (type 2) activity . This application highlights its utility as a crucial C7 linker in building pharmacologically relevant molecules. The specific C7 chain length is likely integral to the molecule's ability to properly orient the benzoxazinone and carboxymethylphenoxy moieties for optimal interaction with the PPARγ binding pocket .

Medicinal Chemistry PPARγ Agonist Antidiabetic Agents

Unique Biological Application: 7-Bromo-1-heptanol as a High-Affinity HaloTag Blocker with Validated In Vivo Utility

In a 2019 study, 7-bromo-1-heptanol (referred to as 7-bromoheptanol) was identified as a high-affinity, low-toxicity blocking agent for the HaloTag protein, enabling robust pulse-chase assays to measure protein turnover [1]. The compound is used at a concentration of 100 µM to effectively block unbound HaloTag ligand, a critical step for accurate quantification . This specific application demonstrates a unique and validated biological role not shared by its shorter (C6) or longer (C8) chain homologs or halogen analogs, which were not reported to possess this blocking activity.

HaloTag Technology Protein Turnover Pulse-Chase Assay

7-Bromo-1-heptanol (CAS 10160-24-4): Target Application Scenarios Based on Quantified Differentiation


Precision Synthesis of Lipid-Like Nanoparticle Components Requiring a Defined C7 Hydrophobic Anchor

For the construction of lipid nanoparticles (LNPs) used in drug or gene delivery, 7-bromo-1-heptanol provides a precisely defined C7 alkyl chain that can be functionalized on both ends. The primary alcohol is readily conjugated to a targeting ligand or PEG, while the terminal bromine serves as a handle for attachment to a lipid tail or cationic head group. This approach, enabled by the compound's orthogonal reactivity, yields a 'molecular ruler' for controlling the spatial relationship between the particle surface and its functional moieties, optimizing cellular uptake and endosomal escape [1].

Medicinal Chemistry Optimization of Linker Geometry in Bivalent Ligands for PPAR or BET Family Targets

In the development of bivalent protein degraders (PROTACs) or receptor agonists, the exact distance between two binding warheads is a critical determinant of potency and selectivity. 7-Bromo-1-heptanol is an ideal building block for installing a seven-carbon spacer via sequential functionalization (e.g., esterification of the alcohol followed by nucleophilic substitution of the bromide). Its specific length can be compared directly to C6 and C8 linkers in a structure-activity relationship (SAR) study to identify the optimal geometry for ternary complex formation or receptor activation .

Protein Turnover Studies in Live Cells and Tissues Using Validated HaloTag Pulse-Chase Protocols

Researchers investigating the half-life and dynamics of HaloTag-fused proteins can utilize 7-bromo-1-heptanol as a cost-effective and validated blocking agent. As demonstrated in published protocols, a 15-minute incubation with 100 µM 7-bromo-1-heptanol effectively blocks residual HaloTag ligand, enabling a clean 'chase' phase in pulse-chase experiments. This application is directly supported by peer-reviewed evidence showing its effectiveness in both cell population (western blot) and single-cell (imaging) assays, as well as in in vivo models [2].

Development of Novel Antidiabetic Leads via the Synthesis of PPARγ Agonist Benzoxazinones

Following established medicinal chemistry routes, 7-bromo-1-heptanol serves as a key alkylating agent in the synthesis of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones. Its use introduces a specific seven-carbon linker between the benzoxazinone core and the terminal carboxylate, a structural feature that has been associated with PPARγ agonist activity and potential antidiabetic effects. This application scenario provides a direct and literature-supported pathway for lead optimization in type 2 diabetes research .

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